molecular formula C14H15N3O4S B609968 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide CAS No. 1435467-38-1

6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide

Cat. No. B609968
M. Wt: 321.351
InChI Key: LJBUZOGABRDGBR-UHFFFAOYSA-N
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Description

The compound “6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide” is a complex organic molecule. Unfortunately, there is no specific information available about this compound in the search results12.



Synthesis Analysis

There is no direct information available on the synthesis of the exact compound. However, related compounds have been synthesized through various methods. For instance, a compound named “Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate” was synthesized by Novartis Pharmaceuticals Corporation for the treatment of hyperproliferative and inflammatory disorders and cancer1. Another compound “6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol” was synthesized and attached to highly fluorescent cadmium selenide/zinc sulfide core/shells via a thiol at the end of a linker arm3.



Molecular Structure Analysis

The molecular structure of the compound is not directly available. However, related compounds such as “6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid” have been analyzed2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving the exact compound. However, related compounds have been involved in various chemical reactions. For example, a compound was synthesized through a one-pot Sonogashira cross-coupling of an aryl halide with a heteroaryl halide through an acetylene4.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are not directly available. However, related compounds such as “6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid” have been analyzed2.


Scientific Research Applications

Spectroscopic and Thermal Studies

Pyrimidine derivatives, closely related to the compound , have been studied for their spectroscopic and thermal properties. For example, a study on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate highlighted its stability up to 150°C and provided insights into its molecular structure using spectroscopic methods (Vyas et al., 2013).

Synthesis and Reactions

The synthesis and reactions of Biginelli-compounds, which include 2-thioxo pyrimidine derivatives, have been explored for their potential in creating diverse molecules. This includes studying the site of methylation and acylation on similar compounds and the formation of various pyrimidine-based structures (Kappe & Roschger, 1989).

Pharmaceutical Applications

Research has demonstrated the potential pharmaceutical applications of similar pyrimidine derivatives. For instance, the synthesis of dihydropyrimidine derivatives has shown promise for use as precursors in creating a wide range of derivatives with potential pharmaceutical applications (Suwito et al., 2019).

Catalyst-Free Synthesis

The development of efficient, catalyst-free synthesis methods for functionalized pyrimidine derivatives underscores their significance in pharmaceutical research. These methods offer advantages such as high yields, eco-friendliness, and easy isolation of products, making them attractive for large-scale production (Brahmachari & Nayek, 2017).

Antifolate Inhibitors and Antitumor Agents

Pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase, showcasing their role as antitumor and antibacterial agents. This research emphasizes the therapeutic potential of such compounds in treating various diseases (Gangjee et al., 1996).

Antibacterial Activity

Studies have also demonstrated the antibacterial activity of pyrimidine derivatives. For instance, novel pyrimidine derivatives have shown significant inhibitory action against various bacterial strains, further confirming their potential in pharmaceutical applications (Kumar et al., 2011).

Safety And Hazards

There is no specific information available on the safety and hazards of the compound5.


Future Directions

properties

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBUZOGABRDGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140746
Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide

CAS RN

1435467-38-1
Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
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6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Reactant of Route 3
6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Reactant of Route 4
6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Reactant of Route 5
6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
Reactant of Route 6
6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide

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